molecular formula C15H24ClNO B6119671 [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride

[4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride

Cat. No. B6119671
M. Wt: 269.81 g/mol
InChI Key: SUSSVPIYHYELOS-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride, also known as compound A, is a chemical compound that has been extensively researched for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It also appears to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the activity of certain enzymes involved in neurodegenerative disorders. It has also been shown to have antimicrobial properties, particularly against gram-positive bacteria.

Advantages and Limitations for Lab Experiments

One advantage of [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride is that it has been extensively studied and has shown promising results in a variety of therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride. One area of focus is on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is on its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Finally, more research is needed to determine its safety and efficacy in humans, as well as to optimize its use in clinical settings.
Conclusion
In conclusion, [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride is a chemical [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride that has shown promising results in a variety of therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves the reaction of 4-(3-tert-butylphenoxy)but-2-en-1-ol with methylamine hydrochloride. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Research on [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride has primarily focused on its potential therapeutic applications. Studies have shown that this [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride has anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(E)-4-(3-tert-butylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-15(2,3)13-8-7-9-14(12-13)17-11-6-5-10-16-4;/h5-9,12,16H,10-11H2,1-4H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSSVPIYHYELOS-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC=CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC=C1)OC/C=C/CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-tert-butylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride

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